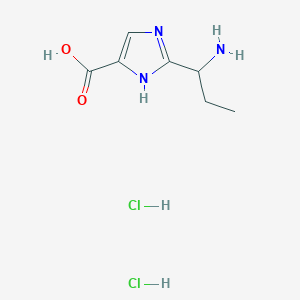

2-(1-aminopropyl)-1H-imidazole-4-carboxylic acid dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(1-aminopropyl)-1H-imidazole-4-carboxylic acid dihydrochloride” is a complex organic compound. It is an amino-functionalized imidazole derivative . The compound has a molecular formula of C7H13Cl2N3O2 . It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, amino-functional imidazolium ionic liquids have been prepared and used as catalysts for cycloaddition of CO2 with epoxide . Another study reported the synthesis of 1-(2-aminopropyl)-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones by three-component reactions of 4-substituted 2,4-dioxobutanoic acid methyl esters with mixtures of an aromatic aldehyde and 1,2-diaminopropane .Molecular Structure Analysis

The molecular structure of this compound involves an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The compound also contains an aminopropyl group and a carboxylic acid group .Chemical Reactions Analysis

Amino-functional imidazolium ionic liquids, which are similar to the compound , have been used as catalysts for the cycloaddition of CO2 with epoxide . This reaction generates cyclic carbonate even at room temperature under atmospheric pressure .Physical And Chemical Properties Analysis

Amino acids, which share some structural similarities with the compound , are known to be colorless, crystalline substances. They have high melting points due to their ionic properties . Their solubility depends on polarity, iso-electric point, the nature of the solvent, and temperature .Scientific Research Applications

Transition-Metal-Free Synthesis

An efficient one-pot, transition-metal-free chlorocyclization of 2-aminopyridines with aliphatic carboxylic acids has been reported, providing a novel approach to chloro- or 3-chloro-substituted imidazo[1,2-α]pyridines. This transformation demonstrates a broad substrate scope, highlighting the chemical versatility of imidazole derivatives in organic synthesis (Xiao et al., 2015).

Hydroxylic Ionic Liquids Synthesis

The synthesis of 1-((3-(1H-imidazol-1-yl)propyl)amino)-3-butoxypropan-2-ol, featuring two types of nitrogenous centers with variable basicity, exemplifies the application in producing hydroxylic ionic liquids. This compound was synthesized by reacting butyl glycidyl ether with 1-(3-aminopropyl)imidazole, showcasing the potential of imidazole derivatives in the development of new materials with interesting properties such as low glass transition temperatures and high conductivity (Shevchenko et al., 2017).

Corrosion Inhibition

Amino acids based imidazolium zwitterions have been synthesized and characterized as novel and green corrosion inhibitors for mild steel. This research underscores the potential of imidazole derivatives in industrial applications, particularly in mitigating corrosion, which is a significant concern in maintaining the integrity of metal structures (Srivastava et al., 2017).

Pharmaceutical Research

While the direct use of "2-(1-aminopropyl)-1H-imidazole-4-carboxylic acid dihydrochloride" in pharmaceutical research wasn't explicitly found, related imidazole compounds have been extensively studied for their potential in drug discovery. For instance, imidazole-5-carboxylic acids bearing various substituents have been evaluated for their angiotensin II receptor antagonist activities, indicating the significance of imidazole derivatives in developing medications for hypertension (Yanagisawa et al., 1996).

Mechanism of Action

Target of Action

The primary target of 2-(1-aminopropyl)-1H-imidazole-4-carboxylic acid dihydrochloride is carbon dioxide (CO2) . This compound is part of a class of materials known as amino acid ionic liquids , which have been reported to efficiently and reversibly capture CO2 .

Mode of Action

The compound interacts with its target, CO2, through a process known as CO2 capture . Initially, CO2 is captured in a carbamate form by the amine-functionalized anions of these salts . As additional co2 is added, the carbamate releases the covalently bound co2, and the co2 remaining in solution shifts in form to an equilibrium mixture of carbonate and bicarbonate .

Pharmacokinetics

It’s worth noting that the compound’s interaction with co2 is significantly impacted by the presence of water .

Result of Action

The result of the compound’s action is the reversible capture of CO2 . This process is crucial for industries that aim to reduce their CO2 emissions, as well as for natural gas sweetening purposes .

Action Environment

The action of this compound is greatly influenced by environmental factors, particularly the presence of water . In the presence of water and excess CO2, the amino acid effectively becomes a bystander to the CO2 capture process .

Properties

IUPAC Name |

2-(1-aminopropyl)-1H-imidazole-5-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.2ClH/c1-2-4(8)6-9-3-5(10-6)7(11)12;;/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRHAYBPOAHKNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC=C(N1)C(=O)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2830983.png)

![5H,6H,8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid hydrochloride](/img/structure/B2830986.png)

![3-[[3-[(4-fluorophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic Acid](/img/structure/B2830992.png)

![N-(2-ethyl-6-methylphenyl)-3-(3-phenyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2830994.png)

![3-(3-methoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2830995.png)

![ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2830996.png)

![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2831000.png)

![Ethyl 4-[({[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2831005.png)